![molecular formula C21H15FN2O3 B2437145 (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-furyl)methanone CAS No. 956262-24-1](/img/structure/B2437145.png)
(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-furyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds similar to (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-furyl)methanone. For instance:
Kumar et al. (2012) synthesized a series of related compounds showing good antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole, particularly those containing a methoxy group (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Gadakh et al. (2010) reported that fluorine-containing compounds similar to the queried chemical showed promising antibacterial activities against various bacterial strains, though the antifungal activity was limited (Gadakh, Pandit, Rindhe, & Karale, 2010).
Synthesis and Structural Analysis
The synthesis and structural analysis of such compounds are also of research interest:
Cao et al. (2010) synthesized a related compound and characterized its structure through X-ray diffraction, demonstrating the chemical's crystalline nature (Cao, Dong, Shen, & Dong, 2010).
Swarnkar, Ameta, and Vyas (2014) conducted microwave-assisted synthesis of pyrazole derivatives, showcasing an efficient method for producing such compounds, which could be applicable to the synthesis of this compound (Swarnkar, Ameta, & Vyas, 2014).
Potential Applications in Cancer Research
There is also interest in the potential use of related compounds in cancer research:
- Tang and Fu (2018) synthesized a compound with a similar structure and tested its efficacy against various cancer cell lines, suggesting potential applications in cancer therapy (Tang & Fu, 2018).
Mechanism of Action
Target of Action
A similar compound was found to have a desirable fitting pattern in the lmptr1 pocket , which suggests that this compound might also target similar proteins or enzymes.
Mode of Action
The fluorobenzyl group might play a crucial role in this interaction, as fluorinated compounds are often used in drug design for their unique properties, such as increased stability and altered electronic properties .
Biochemical Pathways
Based on the potential target mentioned above, it’s plausible that the compound could affect pathways related to the function of the lmptr1 protein .
Pharmacokinetics
The compound’s molecular weight, physical properties, and chemical structure, such as its fluorobenzyl group and pyrazole ring, could influence its pharmacokinetic properties .
Result of Action
Based on the potential target and mode of action, it’s plausible that the compound could have effects at the molecular and cellular levels, potentially altering the function of the target protein or enzyme .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. The compound’s fluorobenzyl group could increase its stability, while its interactions with other molecules could be influenced by the specific conditions of its environment .
Properties
IUPAC Name |
[3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3/c22-16-9-7-15(8-10-16)14-27-19-5-2-1-4-17(19)18-11-12-24(23-18)21(25)20-6-3-13-26-20/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZSWDFDYZUQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C=C2)C(=O)C3=CC=CO3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
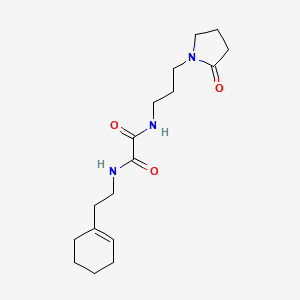

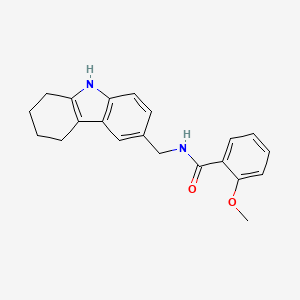
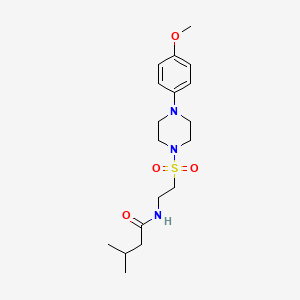
![Ethyl 2-(4-methoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2437070.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl cyclobutanecarboxylate](/img/structure/B2437071.png)
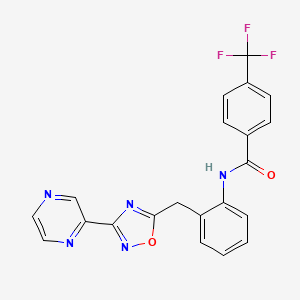
![ethyl 7-amino-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2437075.png)

![rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid](/img/structure/B2437077.png)
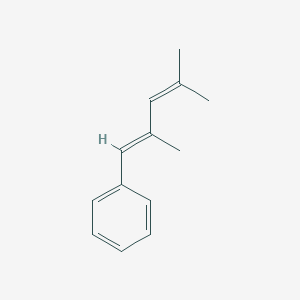
![1-(1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2437080.png)
![N-(2-chlorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2437082.png)

